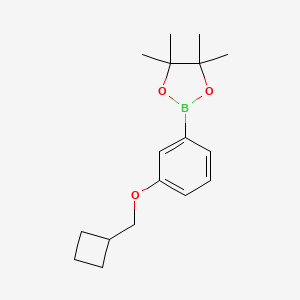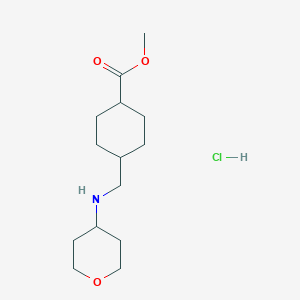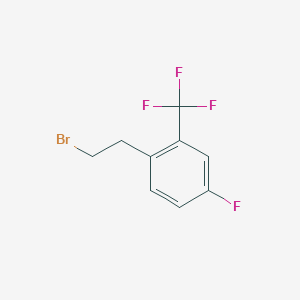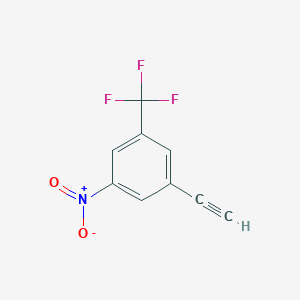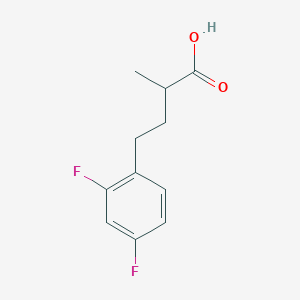
4-(2,4-Difluorophenyl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-(2,4-Difluorophenyl)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.
2,4-Difluorobenzenethiol: Another fluorinated aromatic compound with distinct chemical properties.
4-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-4-oxo-butanoic acid: A related compound with potential pharmaceutical applications.
Uniqueness
4-(2,4-Difluorophenyl)-2-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
4-(2,4-difluorophenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)2-3-8-4-5-9(12)6-10(8)13/h4-7H,2-3H2,1H3,(H,14,15) |
Clé InChI |
IJWRAWVZHVNWOP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=C(C=C(C=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


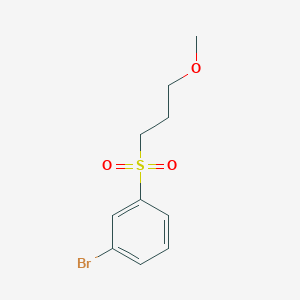
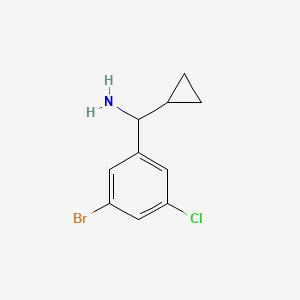
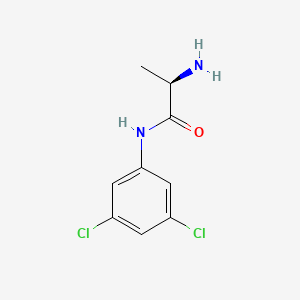
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
